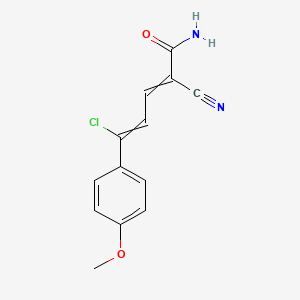
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide is an organic compound characterized by its unique structure, which includes a chloro group, a cyano group, and a methoxyphenyl group attached to a penta-2,4-dienamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable chloro-substituted precursor under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxyphenylboronic acid: Similar structure with a boronic acid group instead of a cyano group.
5-Chloro-2,4-dimethoxyphenyl isocyanate: Contains an isocyanate group and two methoxy groups.
Uniqueness
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
特性
CAS番号 |
50990-69-7 |
|---|---|
分子式 |
C13H11ClN2O2 |
分子量 |
262.69 g/mol |
IUPAC名 |
5-chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-5-2-9(3-6-11)12(14)7-4-10(8-15)13(16)17/h2-7H,1H3,(H2,16,17) |
InChIキー |
VAIQSEIFWBGYNB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


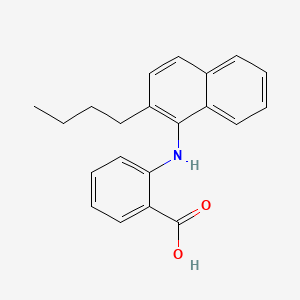


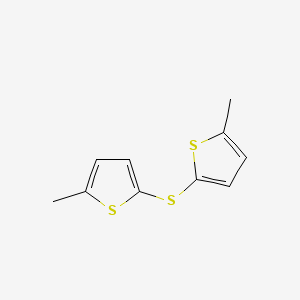
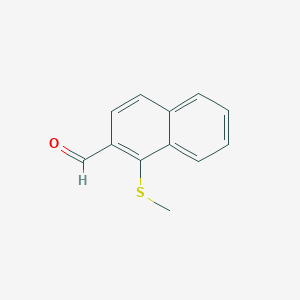
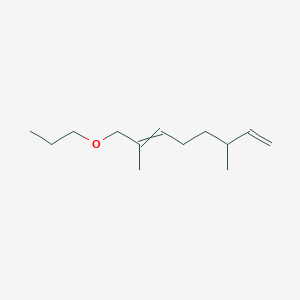
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
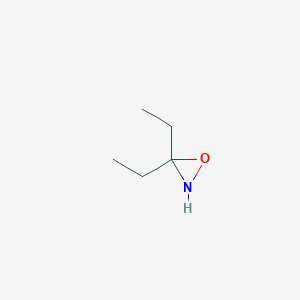
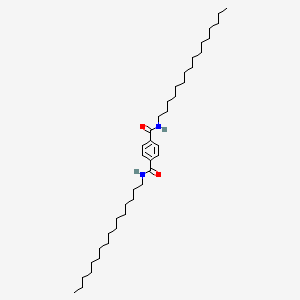
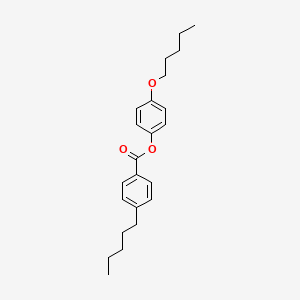
![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)

![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)

